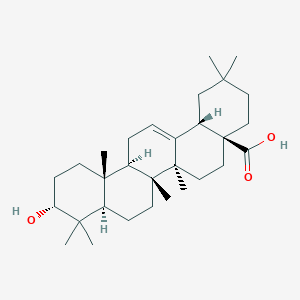

3-Epioleanolic acid

Description

Origin and Biosynthetic Context

3-Epioleanolic acid is a naturally occurring pentacyclic triterpenoid of the oleanane series. ontosight.ai It is found in a variety of plant species, where it exists as a secondary metabolite. While less common than its isomer, oleanolic acid, this compound has been identified in several plants, including Verbena officinalis. medchemexpress.comresearchgate.net

The biosynthesis of this compound follows the isoprenoid pathway, which is central to the formation of a vast array of natural products in plants. The process begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These five-carbon units are sequentially assembled to form the 30-carbon precursor, squalene. Squalene then undergoes epoxidation to form 2,3-oxidosqualene. This crucial intermediate is the precursor for the cyclization cascade that generates the pentacyclic triterpenoid backbone. mdpi.com Specifically, the cyclization of 2,3-oxidosqualene, mediated by β-amyrin synthase, leads to the formation of the oleanane skeleton, from which this compound is derived. The defining feature of this compound is the α-orientation of the hydroxyl group at the C-3 position, which distinguishes it from the more abundant oleanolic acid with its β-oriented hydroxyl group. mdpi.com

Table 1: Natural Sources of this compound

| Plant Species | Family |

|---|---|

| Verbena officinalis L. | Verbenaceae |

| Pistacia lentiscus L. | Anacardiaceae |

This table is illustrative and not exhaustive of all known plant sources.

Significance as a Pentacyclic Triterpenoid

Pentacyclic triterpenoids are a large and structurally diverse class of natural products, with over 20,000 compounds identified to date. mdpi.com They are characterized by a core structure of thirty carbon atoms arranged in five rings. The oleanane skeleton, to which this compound belongs, is one of the most common and widely studied frameworks. mdpi.com These compounds are of significant interest in natural product research due to their wide range of reported biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.aimdpi.com

The significance of this compound lies in its specific stereochemistry. ontosight.ai It is an epimer of oleanolic acid, differing only in the spatial orientation of the hydroxyl group at the C-3 position (3α-OH in this compound versus 3β-OH in oleanolic acid). mdpi.com This seemingly minor structural variation can lead to significant differences in biological activity and physical properties. For instance, some studies have shown that this compound can exhibit stronger antibacterial activity compared to its more common isomer. nih.gov This stereochemical distinction makes this compound a valuable compound for structure-activity relationship (SAR) studies, helping researchers understand how the orientation of a single functional group can modulate biological effects. mdpi.com Its role as a research compound is pivotal for exploring the therapeutic potential of the oleanane scaffold. ontosight.ai

Table 2: Comparison of this compound and Oleanolic Acid

| Property | This compound | Oleanolic Acid |

|---|---|---|

| IUPAC Name | (4aS,6aS,6bR,8aR,10R,12aR,12bR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid foodb.ca | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid mdpi.com |

| Molecular Formula | C₃₀H₄₈O₃ medchemexpress.com | C₃₀H₄₈O₃ nih.gov |

| Molecular Weight | 456.70 g/mol medchemexpress.com | 456.70 g/mol nih.gov |

| CAS Number | 25499-90-5 medchemexpress.com | 508-02-1 mdpi.com |

| C-3 Hydroxyl Group | α-orientation (axial) mdpi.com | β-orientation (equatorial) mdpi.com |

Historical Perspectives in Medicinal Chemistry

The study of pentacyclic triterpenoids has a long history in medicinal chemistry, driven by their prevalence in traditional medicines. mdpi.com Oleanolic acid, the parent compound of the oleanane series, was first isolated in the early 20th century and has been the subject of extensive research for decades due to its abundance and diverse pharmacological activities. mdpi.comnih.gov

The investigation of this compound is a more recent development, emerging from the broader and deeper exploration of triterpenoid chemistry. Initially identified as a minor constituent in plant extracts alongside oleanolic acid, its unique stereochemistry prompted further investigation. The historical importance of this compound in medicinal chemistry is not as a standalone therapeutic agent but as a crucial chemical entity for understanding the nuances of triterpenoid pharmacology. The development of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, was instrumental in differentiating and characterizing such closely related isomers. Research into compounds like this compound has allowed medicinal chemists to design and synthesize novel derivatives of oleanolic acid with potentially enhanced potency or improved biopharmaceutical properties. nih.gov This work is part of a continuing effort in medicinal chemistry to use natural product scaffolds as a starting point for the development of new therapeutic agents. uochb.cz

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYXULNPSFWEK-KDQGZELNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316135 | |

| Record name | epi-Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Epioleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25499-90-5 | |

| Record name | epi-Oleanolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epi-Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Epioleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 - 299 °C | |

| Record name | 3-Epioleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Purification, and Analytical Methodologies in Research

Extraction Strategies from Plant Sources

The initial step in obtaining 3-Epioleanolic acid involves its extraction from plant matrices. The selection of an appropriate extraction method is critical and is influenced by factors such as the stability of the compound and the desired purity of the initial extract. Both modern and conventional techniques have been successfully applied.

Supercritical Fluid Extraction (SFE) is an advanced "green" extraction technique that utilizes a fluid above its critical temperature and pressure, most commonly carbon dioxide (SC-CO₂), as the solvent. ajgreenchem.com This method offers high selectivity and uses a non-toxic, environmentally benign solvent. chemmethod.com

A notable application of SFE for obtaining this compound involved the extraction from the wood of Ekebergia capensis. chemfaces.comnih.gov In this research, water-modified supercritical carbon dioxide was used to prepare the extract, which was later found to contain this compound. chemfaces.comnih.govresearchgate.net The modification of SC-CO₂ with a co-solvent like ethanol or water can increase the polarity of the fluid, enhancing the solubility and extraction efficiency of more polar compounds. ajgreenchem.com

Table 1: Supercritical Fluid Extraction Parameters for Isolating this compound from Ekebergia capensis

| Parameter | Value | Source |

|---|---|---|

| Plant Source | Wood of Ekebergia capensis | chemfaces.comnih.gov |

| Supercritical Fluid | Carbon Dioxide (CO₂) | chemfaces.comresearchgate.net |

| Modifier | Water | nih.govresearchgate.net |

| Pressure | 400 atm | nih.govresearchgate.net |

Conventional solvent-based extraction remains a widely used approach for isolating triterpenoids. These methods, which include maceration and successive extraction, rely on the solubility of the target compound in various organic solvents. nih.gov The choice of solvent is crucial, as this compound and its isomer, oleanolic acid, are poorly soluble in water but can be extracted using organic solvents like methanol, ethanol, chloroform, and hexane. nih.gov

In one study, this compound was isolated from the aerial parts of Verbena officinalis through successive extraction. chemfaces.com This involved processing the plant material with a series of solvents of increasing polarity, starting with petroleum ether, followed by chloroform and then methanol. The chloroform extract was found to be the most active and contained this compound. chemfaces.com Another investigation successfully isolated the compound from Korean mistletoe (Viscum album coloratum) using a serial exhaustive cold maceration procedure with hexane, dichloromethane (DCM), and acetone. researchgate.net

Table 2: Examples of Solvent-Based Extraction for this compound

| Plant Source | Extraction Method | Solvents Used | Reference |

|---|---|---|---|

| Verbena officinalis (aerial parts) | Successive Extraction | Petroleum ether, Chloroform, Methanol | chemfaces.com |

| Ekebergia capensis (wood) | Supercritical Fluid Extract | Dichloromethane, Methanol | chemfaces.com |

Supercritical Fluid Extraction Techniques

Chromatographic Purification Techniques

Following extraction, the crude plant extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from other co-extracted substances, including its isomers like oleanolic acid.

Gravity column chromatography is a fundamental and widely used purification technique in natural product chemistry. miamioh.eduorgchemboulder.com It involves a stationary phase (typically silica gel or alumina) packed into a glass column and a mobile phase (a solvent or solvent mixture) that flows through the column by gravity. orgchemboulder.com Separation occurs as different compounds in the extract move through the stationary phase at different rates based on their polarity and affinity for the adsorbent. orgchemboulder.com

This technique has been instrumental in the purification of this compound. After obtaining a supercritical fluid extract from Ekebergia capensis, researchers employed gravity column chromatography to fractionate the extract, leading to the isolation of pure this compound. chemfaces.comnih.govresearchgate.net Similarly, repeated silica gel column chromatography of a dichloromethane extract of Korean mistletoe was the key purification step that yielded the compound. researchgate.net The process often involves gradient elution, where the polarity of the mobile phase is gradually increased to effectively separate compounds of varying polarities. researchgate.net

Table 3: Gravity Column Chromatography Parameters for this compound Purification

| Extract Source | Stationary Phase | Elution/Mobile Phase System | Reference |

|---|---|---|---|

| Ekebergia capensis SFE extract | Silica Gel | Not specified in detail, but used for fractionation | chemfaces.comresearchgate.net |

| Korean Mistletoe Dichloromethane extract | Silica Gel | Not specified in detail, but used in repeated steps | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase. While frequently used for the analysis and quantification of oleanolic acid and its derivatives, its preparative form is also a viable method for their isolation. mdpi.comgoogle.comjbclinpharm.org

In preparative HPLC, larger columns are used to handle greater quantities of material, allowing for the isolation of pure compounds from a mixture. google.com The method offers high resolution and efficiency. For triterpenoids like this compound, reversed-phase HPLC is common, typically using a C18 column. nih.govjbclinpharm.org A mobile phase consisting of a mixture of methanol or acetonitrile and an acidic aqueous buffer is often employed. jbclinpharm.org By scaling up analytical methods, preparative HPLC can be used to obtain highly pure this compound for research purposes.

Table 4: Representative HPLC Conditions for Triterpenoid Analysis (Adaptable for Isolation)

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 Column | nih.govjbclinpharm.org |

| Mobile Phase Example | Methanol and 0.03 mol/L Phosphate Buffer (pH 2.9) (85:15, v/v) | jbclinpharm.org |

| Detection | UV at 210 nm | jbclinpharm.org |

High-Performance Thin Layer Chromatography (HPTLC) is an enhanced form of TLC that provides better resolution, sensitivity, and speed of separation. It is a valuable tool for the qualitative and quantitative analysis of compounds in complex mixtures like plant extracts. researchgate.netijpsr.com For triterpenic acids, HPTLC on silica gel plates is a common method for separation. researchgate.net

The separation of this compound from its isomer, ursolic acid, and other triterpenoids can be achieved using specific mobile phase compositions. researchgate.netresearchgate.net The choice of solvent system is critical for achieving resolution between these structurally similar compounds. After development, the separated compounds are visualized as spots on the plate, often by spraying with a derivatizing reagent like anisaldehyde-sulfuric acid and heating. researchgate.net This method is particularly useful for rapid screening of extracts and for monitoring the progress of column chromatography fractions. jocpr.com

Table 5: HPTLC Separation Systems for Oleanolic Acid and Related Triterpenoids

| Stationary Phase | Mobile Phase (Solvent System, v/v) | Application/Note | Reference |

|---|---|---|---|

| Silica Gel 60 F254 | Toluene: Acetic acid: Formic acid (9:4:0.5) | Quantification of oleanolic acid | jocpr.com |

| Silica Gel 60 F254 | Hexane: Ethyl acetate: Methanol (8.2:1.8:0.5) | Separation of oleanolic and ursolic acids | researchgate.net |

| C18 RP HPTLC | n-Hexane: Ethyl acetate (5:1) | Separation of ursolic, oleanolic, and betulinic acids | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Isolation

Spectroscopic Characterization in Research Contexts

Once isolated and purified, the structural elucidation and confirmation of this compound are carried out using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound. Both ¹H NMR and ¹³C NMR are employed to identify the carbon skeleton and the position of various functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. In a study using pyridine-d₅ as the solvent, characteristic signals were observed for the methyl groups as singlets at δ 0.89, 0.91, 0.96, 0.98, 1.01, 1.17, and 1.26 ppm. researchgate.net A triplet at δ 5.46 ppm (J = 3.3 Hz) is indicative of the olefinic proton at C-12. researchgate.net The proton at C-3, which is axial in the epi-configuration, typically appears as a doublet of doublets.

Interactive ¹H NMR Data Table for this compound (in pyridine-d₅)

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H-12 | 5.46 | t | 3.3 |

| H-3 | 3.75 | d | 2.6 |

| H-18 | 3.26 | dd | 4.4, 13.9 |

| Me-27 | 1.26 | s | |

| Me-26 | 1.17 | s | |

| Me-25 | 1.01 | s | |

| Me-24 | 0.98 | s | |

| Me-30 | 0.96 | s | |

| Me-29 | 0.91 | s | |

| Me-23 | 0.89 | s |

Data sourced from ResearchGate. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon atoms and their types (methyl, methylene, methine, quaternary). In pyridine-d₅, the spectrum of this compound shows the carboxyl carbon (C-28) at approximately δ 181.4 ppm. The olefinic carbons, C-12 and C-13, resonate at δ 122.5 and 144.9 ppm, respectively. researchgate.net The C-3 carbon, bearing the axial hydroxyl group, is found at a characteristic chemical shift.

Interactive ¹³C NMR Data Table for this compound (in pyridine-d₅)

| Carbon | Chemical Shift (δ ppm) |

|---|---|

| C-28 | 181.4 |

| C-13 | 144.9 |

| C-12 | 122.5 |

| C-3 | 79.4 |

| C-5 | 55.2 |

| C-17 | 48.8 |

| C-9 | 48.0 |

| C-14 | 46.7 |

| C-19 | 46.5 |

| C-8 | 42.8 |

| C-18 | 42.3 |

| C-4 | 42.0 |

| C-22 | 40.0 |

| C-1 | 38.8 |

| C-20 | 38.7 |

| C-7 | 34.3 |

| C-21 | 33.2 |

| C-29 | 30.9 |

| C-15 | 29.5 |

| C-16 | 28.3 |

| C-2 | 23.9 |

| C-30 | 23.8 |

| C-11 | 23.7 |

| C-6 | 22.3 |

| C-27 | 18.5 |

| C-26 | 17.5 |

| C-25 | 16.6 |

| C-24 | 16.3 |

| C-23 | 15.4 |

Data sourced from ResearchGate. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The molecular formula is C₃₀H₄₈O₃, corresponding to a molecular weight of 456.7 g/mol . biorlab.comchemspider.com Electron Ionization (EI)-Mass Spectrometry of oleanane-type triterpenoids typically shows a characteristic retro-Diels-Alder fragmentation of ring C. researchgate.netresearchgate.net This fragmentation results in a significant ion at m/z 248, which corresponds to the diene-containing fragment, and another fragment at m/z 207, resulting from the loss of the carboxylic acid group from the other part of the molecule. researchgate.netresearchgate.net

Pharmacological Activities and Therapeutic Potential: Preclinical Research

Anti-inflammatory Investigations

3-Epioleanolic acid has been identified as an active component with anti-inflammatory properties. medchemexpress.comselleckchem.comglpbio.com Research has explored its effects on inflammatory pathways and its efficacy in animal models of inflammation.

Studies have indicated that oleanolic acid and its derivatives can influence the production of key inflammatory cytokines. For instance, oleanolic acid has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.govmdpi.com Specifically, in the context of neuroinflammation, oleanolic acid derivatives have demonstrated the ability to suppress the secretion of IL-6 and TNF-α. nih.gov In models of colitis, a synthetic derivative of oleanolic acid, inhibited IL-6 and IL-17. nih.gov Furthermore, research on related triterpenoids has shown a reduction in the expression of inflammatory genes, including those for IL-1α, IL-1β, IL-6, and IL-23, in mouse skin inflammation models. nih.gov

The anti-inflammatory effects of this compound have been evaluated using the carrageenan-induced paw edema model in rodents, a standard method for screening anti-inflammatory drugs. chemfaces.comnih.govmdpi.com In one study, extracts of Verbena officinalis, containing this compound, were shown to possess anti-inflammatory activity in this model. chemfaces.comscribd.com The carrageenan model induces a biphasic inflammatory response, with an initial phase involving the release of histamine and serotonin, followed by a later phase mediated by prostaglandins and other inflammatory mediators. mdpi.com

Modulation of Inflammatory Mediators (e.g., IL-6, IL-23, TNF-α)

Uterotonic Activity Research

Investigations into the traditional use of certain plants for facilitating childbirth have led to the discovery of the uterotonic properties of this compound.

Studies on extracts from the wood of Ekebergia capensis have identified this compound as one of the active compounds responsible for uterotonic activity. chemfaces.comresearchgate.netnih.gov This activity was assessed using isolated uterine smooth muscle from both pregnant and non-pregnant guinea pigs. researchgate.netnih.gov The compound was found to exhibit agonist activity on the uterine smooth muscle, indicating its ability to induce contractions. chemfaces.comresearchgate.netnih.gov

To understand the mechanism of its uterotonic action, receptor binding assays were performed with this compound. chemfaces.comresearchgate.netnih.gov These assays are crucial for determining the interaction between a ligand and its receptor. bmglabtech.com The results revealed that the uterotonic effect of this compound is mediated through the cholinergic receptor. chemfaces.comresearchgate.netnih.gov This was determined by using specific receptor agonists and antagonists, such as acetylcholine and atropine, respectively. researchgate.netnih.gov

Evaluation on Uterine Smooth Muscle In Vitro

Antimicrobial Efficacy Studies

This compound has demonstrated notable antimicrobial activity against a range of pathogens.

Research has shown that this compound exhibits strong antibacterial activity. nih.gov In a comparative study, it displayed a minimum inhibitory concentration (MIC) range of 0.9–7.8 μg/mL against several bacterial strains, which was comparable to the positive control, kanamycin sulphate. nih.gov Another study reported its efficacy against both Gram-negative and Gram-positive bacteria with an IC50 of 0.25 mg/mL. researchgate.net The antibacterial potential of organic acids like this compound is attributed to their ability to disrupt microbial cell membranes. medcraveonline.com

In addition to its antibacterial properties, this compound has also been investigated for its antifungal activity. researchgate.net

Table 1: Preclinical Anti-inflammatory Activity of this compound and Related Compounds

| Activity | Model/System | Key Findings | Reference(s) |

|---|---|---|---|

| Modulation of Inflammatory Mediators | Mouse skin inflammation model | Repression of inflammatory genes (IL-1α, IL-1β, IL-6, IL-23) | nih.gov |

| In Vivo Anti-inflammatory | Carrageenan-induced paw edema | Extracts containing this compound showed anti-inflammatory effects | chemfaces.comscribd.com |

Table 2: Preclinical Uterotonic Activity of this compound

| Activity | Model/System | Key Findings | Reference(s) |

|---|---|---|---|

| Uterine Smooth Muscle Contraction | Isolated guinea pig uterine smooth muscle | Displayed agonist activity, inducing contractions | chemfaces.comresearchgate.netnih.gov |

| Mechanism of Action | Receptor binding assays | Effect is mediated through the cholinergic receptor | chemfaces.comresearchgate.netnih.gov |

Table 3: Preclinical Antimicrobial Activity of this compound

| Activity | Organism(s) | Key Findings (MIC/IC50) | Reference(s) |

|---|---|---|---|

| Antibacterial | Various bacterial strains | MIC range of 0.9–7.8 μg/mL | nih.gov |

| Antibacterial | Gram-negative and Gram-positive bacteria | IC50 of 0.25 mg/mL | researchgate.net |

Antibacterial Activity Against Bacterial Strains

This compound has demonstrated notable antibacterial activity against various bacterial strains. In one study, it exhibited strong antibacterial action with a minimum inhibitory concentration (MIC) ranging from 0.9 to 7.8 μg/mL against five bacterial strains. nih.govmdpi.com This potency was comparable to the positive control, kanamycin sulphate, which had a MIC range of 1.9–3.9 μg/mL. nih.gov In contrast, its isomer, oleanolic acid, showed only moderate activity. nih.govmdpi.com The antibacterial efficacy of this compound is attributed to its ability to disrupt the cell membranes of bacteria like Listeria monocytogenes, Enterococcus faecalis, and Enterococcus faecium. medcraveonline.com

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Multiple Strains | 0.9 - 7.8 |

Antimycobacterial Activity Against Mycobacterium tuberculosis

The emergence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents. nih.govmdpi.com Preclinical studies have identified this compound as a promising candidate. Research has shown that this compound, isolated from plants like Junellia tridens and Lippia turbinata, exhibits antimycobacterial activity against Mycobacterium tuberculosis, with MIC values ranging from 16 to 128 μg/mL. researchgate.netias.ac.in Specifically, this compound and its related compound, oleanonic acid, were found to inhibit the growth of Mycobacterium tuberculosis H37Rv with a MIC value of 16 μg/ml. researchgate.net This activity is noteworthy, especially when compared to its isomer oleanolic acid, which was found to be four times less active. scispace.comresearchgate.net

Table 2: Antimycobacterial Activity of this compound

| Mycobacterium Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Mycobacterium tuberculosis | 16 - 128 |

| Mycobacterium tuberculosis H37Rv | 16 |

Data sourced from multiple studies. researchgate.netias.ac.in

Antiprotozoal Activity Against Parasitic Organisms

Leishmaniasis and trypanosomiasis are significant global health issues caused by protozoan parasites. who.intplos.orgug.edu.gh Research has indicated the potential of this compound as an antiprotozoal agent. In one study, this compound isolated from Celaenodendron mexicanum demonstrated notable activity against Leishmania donovani promastigotes, with an IC50 value of 18.8 μM. nih.govthieme-connect.comthieme-connect.com Another study mentioned its moderate inhibitory activity against Trypanosoma cruzi. scispace.com

Table 3: Antiprotozoal Activity of this compound

| Parasitic Organism | IC50 (μM) |

|---|---|

| Leishmania donovani promastigotes | 18.8 |

Data sourced from a study on compounds from Celaenodendron mexicanum. nih.govthieme-connect.comthieme-connect.com

Antioxidant and Hepatoprotective Research

The potential of this compound to mitigate oxidative stress and protect the liver has also been a subject of scientific inquiry.

Cellular Antioxidant Defense Mechanisms

While specific studies focusing solely on the cellular antioxidant defense mechanisms of this compound are limited, its general class of triterpenoids is known for antioxidant properties. ontosight.ai Research on its isomer, oleanolic acid, suggests that these compounds can play a role in mitigating oxidative stress, which is implicated in various chronic diseases. nih.gov

Hepatic Protective Effects in Preclinical Models

Oleanolic acid, a close structural relative of this compound, has a history of use as a hepatoprotective drug in China. nih.gov This suggests that this compound may also possess liver-protective properties, although direct preclinical evidence is still emerging. The hepatoprotective effects of oleanane triterpenoids are often linked to their anti-inflammatory and antioxidant activities.

Anticancer and Antitumor Potential Assessments

The cytotoxic effects of this compound against various cancer cell lines have been investigated, highlighting its potential as an anticancer agent.

Isolated from Korean mistletoe, this compound has been shown to be a potent cytotoxic compound against various human and murine tumor cell lines. nih.govresearchgate.net Notably, it exhibited less cytotoxicity towards normal murine splenocytes, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net Further investigation revealed that tumor cells treated with this compound displayed characteristic features of apoptosis, including morphological changes and DNA fragmentation. nih.govresearchgate.net

A study evaluating the anticancer potential of four triterpenoids, including 3-epi-oleanolic acid (referred to as EK-8), against the NCI-60 human tumor cell lines found that at a concentration of 10 µM, it demonstrated a range of potencies. researchgate.net Specifically, 3-epi-oleanolic acid showed a growth percent of less than 50 in A549 (non-small cell lung cancer), HCT-15 (colon cancer), and SK-MEL-2 (melanoma) cell lines. researchgate.net In another study, 3-epi-oleanolic acid was found to antagonize the cytotoxic effects of oleanonic acid in Vero cells. scispace.com

Table 4: Anticancer Activity of this compound

| Cell Line | Activity |

|---|---|

| Various human and murine tumor cells | Cytotoxic, induces apoptosis |

| A549 (Non-small cell lung cancer) | Growth percent < 50 at 10 µM |

| HCT-15 (Colon cancer) | Growth percent < 50 at 10 µM |

| SK-MEL-2 (Melanoma) | Growth percent < 50 at 10 µM |

Data sourced from multiple studies. nih.govresearchgate.netresearchgate.net

Cytotoxic and Antiproliferative Effects in Human Tumor Cell Lines

This compound, a pentacyclic triterpenoid, has demonstrated notable cytotoxic and antiproliferative effects against various human tumor cell lines in preclinical studies. Research has shown that this compound can inhibit the growth of cancer cells derived from different tissues. researchgate.net While its structural analog, oleanolic acid, is known to affect the growth of numerous tumor cell lines, including breast cancer (MCF-7), astrocytoma (1321N1), hepatocellular carcinoma, and colorectal cancer (HCT-116), the specific cytotoxic profile of this compound continues to be an active area of investigation. mdpi.com

The antiproliferative activity of oleanolic acid and its derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest at different phases, thereby controlling tumor cell growth. mdpi.com For instance, oleanolic acid has been reported to induce G1 phase arrest in several cell lines and S or G2/M phase arrest in others, indicating that its mechanism of action can vary depending on the cancer type. mdpi.com

Derivatives of oleanolic acid have been synthesized to enhance its anti-tumor activity. Some of these derivatives have shown significant cytotoxicity against a panel of cancer cell lines, including those of the ovary (A2780), colon (HT29), breast (MCF7), and lung (A549), with IC50 values in the micromolar range. mdpi.com The structural differences between this compound and oleanolic acid, particularly the stereochemistry at the C-3 position, are expected to influence their biological activity, including their cytotoxic and antiproliferative effects.

Growth Inhibition Studies in Cancer Cell Panels (e.g., NCI-60)

The National Cancer Institute (NCI) has utilized a panel of 60 human cancer cell lines (NCI-60) to screen compounds for potential anticancer activity since the late 1980s. wikipedia.orgrevvity.co.jp This diverse panel represents nine different types of human cancer: leukemia, melanoma, lung, colon, kidney, ovary, breast, prostate, and central nervous system (CNS) cancers. wikipedia.orgrevvity.co.jp

In a study evaluating the anticancer potential of four triterpenoids extracted from Ekebergia capensis Sparrm root bark, this compound (referred to as EK-8) was submitted to the NCI's Developmental Therapeutics Program for evaluation against the NCI-60 panel. researchgate.netdntb.gov.ua The compounds were tested at a single concentration of 10 µM, and this compound demonstrated a range of potencies. researchgate.net

Modulation of Cancer Cell Proliferation and Migration

The modulation of cancer cell proliferation and migration is a key area of research for potential anticancer agents. Oleanolic acid, a structurally related triterpenoid, has been shown to inhibit the proliferation, migration, and invasion of various cancer cells. nih.gov For example, it has been found to inhibit the migration and invasion of thyroid carcinoma cells. nih.gov

The mechanisms underlying these effects are complex and involve the modulation of multiple cell signaling pathways. mdpi.com For instance, oleanolic acid and its derivatives can inhibit the phosphatidylinositide 3-kinase/protein kinase B (PI3K/Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell survival, proliferation, and invasion. mdpi.com Furthermore, some studies have shown that oleanolic acid can influence the expression of genes involved in cell migration and the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. plos.org

Semisynthetic derivatives of oleanolic acid have also demonstrated the ability to inhibit the migration of aggressive breast cancer cells. mdpi.com These effects were linked to the modulation of the integrin β1/FAK/paxillin pathway, which plays a critical role in cell adhesion and migration. mdpi.com Given the structural similarity, it is plausible that this compound may also exert its anticancer effects through the modulation of these and other key signaling pathways involved in cancer cell proliferation and migration. scispace.com

Neuroprotective and Neurological Disorder Research

Interaction with Neurotransmitter Systems

Research into the neuroprotective effects of various natural compounds has highlighted their potential to interact with and modulate neurotransmitter systems. mdpi.com For instance, certain polyphenols have been shown to exert neuro-pharmacological effects by activating various neurotransmitter systems, including the GABAergic, serotonergic, dopaminergic, and noradrenergic systems. mdpi.com They can alter the levels of neurotransmitters like serotonin and modify the expression of their receptors. mdpi.com

While direct evidence for the interaction of this compound with specific neurotransmitter systems is still emerging, studies on related compounds and traditional medicine formulations provide some insights. For example, Jieyu Anshen Granules, a traditional Chinese medicine formula containing this compound, has been found to be associated with signaling pathways such as the cAMP signaling pathway and cholinergic synapses, which are crucial for neurotransmitter function. arabjchem.org The neuroprotective effects of many natural compounds are often attributed to their ability to modulate multiple neurotransmitter systems, which can be beneficial in conditions like depression and other neurological disorders. mdpi.com

Targeting in Alzheimer's Disease and Major Depressive Disorder Comorbidities

There is growing interest in the therapeutic potential of natural compounds for neurodegenerative conditions like Alzheimer's disease (AD) and psychiatric disorders such as major depressive disorder (MDD), which often occur as comorbidities. arabjchem.orgmdpi.comnih.gov The underlying pathology of these disorders can involve shared biological processes, making compounds with multifaceted actions particularly attractive. arabjchem.org

A study using network pharmacology and molecular docking identified this compound as one of the active components in Jieyu Anshen Granules that could potentially target key proteins involved in the comorbidity of AD and MDD. arabjchem.org The study suggested that this compound could bind to targets such as Ataxia telangiectasia-mutated gene (ATM), Colony-stimulating factor 1 receptor (CSF1R), and EPH receptor B2 (EPHB2). arabjchem.org These targets are implicated in pathways related to both AD and depression, including the PI3K-Akt signaling pathway. arabjchem.orgresearchgate.net

The PI3K-Akt signaling pathway is known to play a role in reducing tau hyperphosphorylation and enhancing serotonergic neurotransmission, both of which are relevant to the pathophysiology of AD and MDD. arabjchem.org The potential of this compound to modulate such pathways suggests it could offer a novel approach to addressing the complex interplay between these two debilitating disorders.

Potential as an Anti-Aging Intervener

The search for anti-aging interventions has led to the investigation of various natural products. frontiersin.org Oleanolic acid, a close structural relative of this compound, has been studied for its potential to delay the aging process. mdpi.com One study found that oleanolic acid could slow down aging by affecting the PI3K/AKT/mTOR signaling pathway through the regulation of insulin-like growth factor-1 (IGF-1). mdpi.com

This pathway is a key regulator of cellular senescence, a state of irreversible cell cycle arrest that contributes to aging. mdpi.com Oleanolic acid was shown to decrease the expression of senescence-related proteins and the senescence-associated secretory phenotype (SASP), which includes pro-inflammatory cytokines like IL-1β, IL-6, and IL-8. mdpi.com Another study demonstrated that oleanolic acid could protect the skin from aging induced by particulate matter by inhibiting the aryl hydrocarbon receptor (AhR) signaling pathway and reducing the subsequent inflammation and autophagy disruption. nih.govbiomolther.org

Given that this compound is a cluster center for a group of natural products in network-based analyses of aging-associated disorders, it is considered a compound of interest in this field. frontiersin.org Its potential as an anti-aging intervener likely stems from its ability to modulate key signaling pathways and cellular processes that are central to the aging process.

Gastroprotective Property Evaluations

Preclinical research has identified this compound as a potent gastroprotective agent. In studies utilizing an ethanol-induced gastric lesion model in rats, this compound, isolated from a dichloromethane fraction of Amphipterygium adstringens, demonstrated significant protective effects on the gastric mucosa. nih.govthieme-connect.deresearchgate.net Its activity was found to be remarkably high, showing a level of gastroprotection comparable to the standard drug carbenoxolone. nih.govthieme-connect.deresearchgate.net

In a key study, this compound was the most active of several compounds isolated from the plant, surpassing the efficacy of other triterpenoids and sterols found in the same fraction. mdpi.comresearchgate.net The compound masticadienonic acid, which was also isolated, did not show an ability to inhibit ethanol-induced gastric damage. thieme-connect.deresearchgate.net

| Compound/Control | Percentage of Gastroprotection (%) | Source |

|---|---|---|

| This compound | 88.8% | nih.govthieme-connect.deresearchgate.net |

| Carbenoxolone (Positive Control) | 88.4% | nih.govthieme-connect.deresearchgate.net |

| 3α-hydroxymasticadienoic acid | 69.8% | nih.govthieme-connect.deresearchgate.net |

| β-sitosterol | 42.5% | nih.govthieme-connect.deresearchgate.net |

The mechanism underlying the gastroprotective effect of this compound appears to be linked to the stimulation of endogenous defensive factors. Investigations into the methanolic extract of Amphipterygium adstringens, from which this compound was identified as the most active principle, revealed the involvement of prostaglandins (PGs) and sulfhydryl compounds. nih.govthieme-connect.de The protective effect of the extract was significantly attenuated by pretreatment with indomethacin, an inhibitor of prostaglandin synthesis. nih.govresearchgate.net Similarly, pretreatment with N-ethylmaleimide (NEM), a blocker of sulfhydryl groups, also reduced the gastroprotective activity of the extract. nih.govresearchgate.net These results suggest that the mechanism of action for the plant extract, and by extension its active components, involves a partial participation of endogenous prostaglandins and sulfhydryls in protecting the gastric mucosa. nih.govthieme-connect.de

Nitric oxide (NO) has been identified as a critical mediator in the gastroprotective action of the plant extract containing this compound. mdpi.com Studies showed that the gastroprotective effect of the A. adstringens methanol extract was completely inhibited in rats pretreated with N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase. nih.govthieme-connect.deresearchgate.net This finding strongly indicates that the integrity of the gastric mucosa is maintained via an NO-dependent pathway that is activated by the plant's constituents. nih.gov It is suggested that nitric oxide plays a crucial role in the mechanism, which in turn enhances the synthesis of endogenous prostaglandins and sulfhydryl compounds. mdpi.com

Mechanism Involving Endogenous Prostaglandin and Sulfhydryl Synthesis

Modulation of Cellular Signaling Pathways

This compound has been shown to interact with and modulate various cellular signaling pathways, which underlies its diverse biological activities, including its anti-inflammatory effects. medchemexpress.comarabjchem.org

Network pharmacology and molecular docking studies have begun to elucidate the specific molecular targets of this compound. In the context of rheumatoid arthritis treatment, this compound was identified as a key active ingredient of Clematidis Radix Rhizoma. sdkx.net This research suggests that it acts on core targets such as Mitogen-activated protein kinase 3 (MAPK3), Prostaglandin-endoperoxide synthase 2 (PTGS2, also known as COX-2), and Cytochrome P450 family 19 subfamily A member 1 (CYP19A1), thereby regulating pathways like arachidonic acid metabolism. sdkx.net

Further research on its role in a traditional Chinese medicine formula, Jieyu Anshen Granules, used for Alzheimer's disease with depression, identified this compound as a main active component. arabjchem.org Molecular docking confirmed that it could effectively bind to several key protein targets, including Ataxia telangiectasia-mutated (ATM), Colony-stimulating factor 1 receptor (CSF1R), and EPH receptor B2 (EPHB2). arabjchem.org The modulation of these targets implicates its involvement in critical signaling cascades such as the PI3K-Akt and cAMP signaling pathways. arabjchem.org Additionally, separate in-vitro research on its uterotonic properties found that this compound mediates its effects through cholinergic receptors. chemfaces.com

| Molecular Target | Associated Pathway/System | Therapeutic Context | Source |

|---|---|---|---|

| MAPK3, PTGS2, CYP19A1 | Arachidonic acid metabolism | Rheumatoid Arthritis | sdkx.net |

| ATM, CSF1R, EPHB2 | PI3K-Akt signaling, cAMP signaling | Alzheimer's & Depression | arabjchem.org |

| Cholinergic Receptors | Cholinergic signaling | Uterotonic Activity | chemfaces.com |

The modulation of key signaling pathways by this compound results in a wide range of effects on biological processes. Its interaction with targets like PTGS2 and its influence on arachidonic acid metabolism are consistent with its observed anti-inflammatory activity. medchemexpress.comsdkx.net The binding to targets such as ATM, CSF1R, and EPHB2 suggests a potential role in neuro-regulatory processes and provides a molecular basis for its potential use in treating neurodegenerative and psychiatric disorders. arabjchem.org Furthermore, its ability to stimulate Glucagon-like peptide-1 (GLP-1) secretion points to an impact on metabolic processes. arabjchem.org The compound's effect on cholinergic receptors demonstrates its influence on smooth muscle contraction, specifically in uterine tissue. chemfaces.com Collectively, these findings highlight that this compound is a multitarget compound capable of influencing a diverse set of biological functions, from gastric protection and inflammation to metabolic and neurological regulation.

Mechanisms of Action and Molecular Interactions

Receptor-Mediated Mechanisms

Cholinergic Receptor Activation

Research has indicated that 3-Epioleanolic acid exhibits agonist activity on uterine smooth muscle, a response mediated through cholinergic receptors. chemfaces.com In studies evaluating the uterotonic properties of compounds isolated from Ekebergia capensis, this compound was one of two compounds that displayed such activity. chemfaces.com Subsequent receptor binding assays confirmed that its mode of action involves the cholinergic system. chemfaces.com Cholinergic receptors, activated by the neurotransmitter acetylcholine, are crucial for signal transduction in both the somatic and autonomic nervous systems and play significant roles in various physiological processes, including muscle contraction and glandular secretion. nih.govsigmaaldrich.com Specifically, the M3 muscarinic acetylcholine receptor is known to mediate smooth muscle contraction. sigmaaldrich.commdpi.com

Enzyme Inhibition and Activation Profiles

While specific details on a broad range of enzyme inhibition or activation by this compound are not extensively documented, its isomer, oleanolic acid, has been shown to inhibit carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase. nih.gov This is a significant strategy in managing postprandial hyperglycemia. nih.gov Furthermore, some derivatives of oleanolic acid are potent inhibitors of glycogen phosphorylase. nih.gov Although not directly attributed to this compound, this suggests a potential area for further investigation into its own enzyme modulation capabilities. It is important to note that while 3-Epiursolic acid, another triterpenoid, is a known inhibitor of human cathepsin L, this action has not been specifically reported for this compound. lookchem.comselleckchem.commedchemexpress.comcenmed.com

Molecular Target Identification and Validation

Recent studies have identified several key molecular targets of this compound, shedding light on its potential therapeutic applications.

Binding Affinity Studies to Specific Proteins (e.g., ATM, CSF1R, EPHB2)

In the context of treating Alzheimer's disease and depression comorbidities, this compound has been identified as a bioactive component that can effectively bind to multiple key protein targets. Through network pharmacology and machine learning, three hub genes—Ataxia-telangiectasia mutated (ATM), Colony-stimulating factor 1 receptor (CSF1R), and EPH receptor B2 (EPHB2)—were identified as potential therapeutic targets. Molecular docking studies confirmed that this compound exhibits strong binding affinities to these proteins.

Interactive Data Table: Binding Affinities of this compound

| Target Protein | Binding Energy (kcal/mol) |

| ATM | -16.6 |

| CSF1R | -15.6 |

| EPHB2 | -13.8 |

| Data sourced from a study on Jieyu Anshen Granules for Alzheimer's and depression. |

Computational Molecular Docking Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.se This method is instrumental in drug design and discovery. sci-hub.se

Studies have employed molecular docking to validate the interactions between this compound and its identified targets. For instance, the binding energies calculated for this compound with ATM, CSF1R, and EPHB2 were -16.6, -15.6, and -13.8 kcal/mol, respectively, indicating stable and favorable interactions. Of note, CSF1R showed a particularly high binding affinity for this compound.

Further computational analyses have explored the interactions of this compound with other targets. For example, in the context of rheumatoid arthritis treatment, it was shown to have good binding activity with core targets like MAPK3, PTGS2, and CYP19A1. sdkx.net Additionally, molecular docking predicted that this compound could bind to the active form of the glucagon-like peptide-1 (GLP-1) receptor, suggesting its potential as a receptor agonist. nih.gov In studies related to ulcerative colitis, docking simulations showed a binding energy of -6.9 kcal/mol with HIF-1α. nih.gov

Cellular and Subcellular Localization of Activity

The biological activity of this compound is also defined by its localization within cellular and subcellular compartments. It has been identified in the extracellular space and associated with the cell membrane. chemfont.cafoodb.ca This localization is critical for its interaction with membrane-bound receptors and signaling proteins. Its presence in the cytoplasm has also been noted. foodb.ca The ability of oleanane-type saponins, the class of compounds to which this compound belongs, to penetrate cells and localize in the cytosol has been observed, where they can induce apoptosis through mitochondria-dependent pathways. mdpi.com

Network Pharmacology Approaches for Mechanistic Insights

Network pharmacology offers a powerful computational strategy to elucidate the complex mechanisms of action of bioactive compounds by analyzing their interactions within a network of proteins and pathways. This approach has been instrumental in deciphering the polypharmacological effects of this compound, revealing its potential to modulate multiple targets and signaling cascades simultaneously.

Research employing network pharmacology has consistently identified this compound as a key active constituent in various medicinal plants. nih.govsdkx.netarabjchem.org These studies construct comprehensive drug-target-disease networks to predict and analyze the molecular targets of this compound and their interplay in various pathological conditions.

Molecular docking studies are frequently used to validate the predictions of network pharmacology. sdkx.netarabjchem.orgtandfonline.com These computational simulations assess the binding affinity between this compound and its predicted target proteins. For instance, molecular docking has demonstrated favorable binding energies between this compound and key targets, suggesting a stable and likely interaction. arabjchem.orgtandfonline.com

The insights gained from network pharmacology have implicated this compound in several critical signaling pathways. One of the most consistently highlighted is the PI3K/Akt signaling pathway, which is fundamental in regulating cell proliferation, survival, and growth. nih.gov Studies have shown that this compound can influence the expression of key proteins within this pathway, such as PI3K, Akt, and mTOR. nih.gov

Furthermore, network pharmacology analyses have connected this compound to pathways involved in inflammation and cancer. For example, in the context of rheumatoid arthritis, targets such as MAPK3 and PTGS2, and the arachidonic acid metabolic pathway have been identified. sdkx.net In liver cancer, network analysis has pointed towards its role in pathways governing cancer proliferation and cellular senescence. nih.gov Similarly, in studies related to hyperuricemic nephropathy, key inflammatory and cell-cycle-related targets like IL6, TP53, TNF, and JUN have been identified. tandfonline.comnih.gov

The integration of network pharmacology with experimental validation provides a robust framework for understanding the multifaceted mechanisms of this compound. This holistic view moves beyond a one-drug-one-target paradigm to a more comprehensive understanding of how this compound exerts its biological effects through a complex network of molecular interactions.

Table of Predicted Molecular Targets of this compound from Network Pharmacology Studies

| Target Protein | Full Name | Associated Condition(s) | Reference(s) |

| AKT1 | AKT Serine/Threonine Kinase 1 | Liver Cancer | nih.gov |

| CASP3 | Caspase-3 | Hyperuricemic Nephropathy | tandfonline.com |

| CYP19A1 | Cytochrome P450 Family 19 Subfamily A Member 1 | Rheumatoid Arthritis | sdkx.net |

| EGFR | Epidermal Growth Factor Receptor | Liver Cancer | nih.gov |

| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Liver Cancer | nih.gov |

| HSP90AA1 | Heat Shock Protein 90 Alpha Family Class A Member 1 | Liver Cancer | nih.gov |

| IL6 | Interleukin-6 | Hyperuricemic Nephropathy | tandfonline.comnih.gov |

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Hyperuricemic Nephropathy | tandfonline.comnih.gov |

| MAPK3 | Mitogen-Activated Protein Kinase 3 | Rheumatoid Arthritis | sdkx.net |

| mTOR | Mechanistic Target of Rapamycin | Liver Cancer | nih.gov |

| PI3K | Phosphoinositide 3-kinase | Liver Cancer | nih.gov |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | Rheumatoid Arthritis | sdkx.net |

| STAT3 | Signal Transducer and Activator of Transcription 3 | Liver Cancer | nih.gov |

| TNF | Tumor Necrosis Factor | Hyperuricemic Nephropathy | tandfonline.comnih.gov |

| TP53 | Tumor Protein P53 | Hyperuricemic Nephropathy | tandfonline.comnih.gov |

| VEGFA | Vascular Endothelial Growth Factor A | Hyperuricemic Nephropathy | tandfonline.com |

Table of Associated Signaling Pathways of this compound Identified Through Network Pharmacology

| Signaling Pathway | Associated Condition(s) | Reference(s) |

| PI3K/Akt Signaling Pathway | Liver Cancer | nih.gov |

| Arachidonic Acid Metabolic Pathway | Rheumatoid Arthritis | sdkx.net |

| Ovarian Steroidogenesis | Rheumatoid Arthritis | sdkx.net |

| Cellular Senescence | Liver Cancer | nih.gov |

| Forkhead box O (FOXO) Signaling Pathway | Liver Cancer | nih.gov |

| cAMP Signaling Pathway | Alzheimer's Disease and Depression Comorbidity | arabjchem.org |

| Cholinergic Synapses | Alzheimer's Disease and Depression Comorbidity | arabjchem.org |

Structure-activity Relationship Sar Studies and Molecular Design

Impact of Stereochemistry on Biological Activity

Stereochemistry, the spatial arrangement of atoms within a molecule, plays a pivotal role in the biological activity of 3-epioleanolic acid. The orientation of functional groups can dramatically affect how the molecule interacts with biological targets like enzymes and receptors. nih.gov

One of the most significant stereochemical features of this compound is the orientation of the hydroxyl (-OH) group at the C-3 position. It is the 3α-hydroxy epimer of oleanolic acid, which possesses a 3β-hydroxy group. This seemingly small difference in the spatial arrangement of a single functional group, known as epimerization, has profound consequences for the molecule's biological activity. mdpi.commdpi.com

For instance, in the context of antibacterial activity, this compound has demonstrated significantly greater potency compared to oleanolic acid. nih.gov One study found that oleanolic acid was four times less active against Mycobacterium tuberculosis than its C-3 epimer, this compound. scispace.comresearchgate.net Similarly, against a panel of bacteria including Staphylococcus aureus, Bacillus thuringiensis, Escherichia coli, Salmonella enterica, and Shigella dysenteriae, this compound exhibited stronger antibacterial activity with a minimum inhibitory concentration (MIC) range of 0.9–7.8 μg/mL, which was comparable to the positive control, kanamycin sulphate. nih.gov In contrast, oleanolic acid showed only moderate activity. nih.gov This suggests that the axial orientation of the hydroxyl group in this compound is more favorable for antibacterial action than the equatorial orientation in oleanolic acid. mdpi.com

However, the impact of C-3 epimerization is not universally positive across all biological activities. For example, in terms of uterotonic activity, both oleanonic acid (the 3-keto analog) and this compound displayed agonist activity on uterine smooth muscle, indicating that changes at this position influence its intrinsic activity. chemfaces.com

| Compound | Stereochemistry at C-3 | Biological Activity | Key Findings | Citations |

|---|---|---|---|---|

| This compound | α-OH (axial) | Antibacterial (Mycobacterium tuberculosis) | 4-fold more active than Oleanolic acid. | scispace.comresearchgate.net |

| Oleanolic acid | β-OH (equatorial) | Antibacterial (Mycobacterium tuberculosis) | Less active than its C-3 epimer. | scispace.comresearchgate.net |

| This compound | α-OH (axial) | Antibacterial (various strains) | Stronger activity (MIC 0.9–7.8 μg/mL). | nih.gov |

| Oleanolic acid | β-OH (equatorial) | Antibacterial (various strains) | Moderate activity. | nih.gov |

Influence of Substitutions on Pharmacological Profiles

Beyond stereochemistry, the introduction of various substituent groups onto the this compound framework can dramatically alter its pharmacological profile. These modifications can enhance potency, improve selectivity, and even introduce new biological activities.

For example, the introduction of a p-coumarate moiety at the C-3 position of oleanolic acid, a close structural relative of this compound, resulted in an eight-fold increase in antimycobacterial activity. scispace.comresearchgate.net Further modification of the p-coumarate to a ferulate moiety led to an additional two-fold increase in activity in the ursane series, a related class of triterpenes. scispace.com These findings suggest that esterification at the C-3 position with specific aromatic groups can significantly enhance the antimycobacterial properties.

In the context of anti-inflammatory activity, derivatives of oleanolic acid have also shown promise. For instance, methyl 3-octanoyloxyiminoolean-12-en-28-oate demonstrated anti-oedemic effects in a rat model of skin inflammation. nih.gov This indicates that modifications at the C-3 position can modulate the anti-inflammatory potential of the oleanane scaffold.

Furthermore, research into the anti-HIV activity of oleanolic acid derivatives has revealed that the presence of a carboxyacyl group, particularly a phthaloyl group, at the C-3 position significantly improves the inhibition of HIV-1 protease. nih.gov Some of these derivatives were found to be 60- to 100-fold more active than the parent oleanolic acid. nih.gov

Rational Design of Analogs for Enhanced Efficacy or Selectivity

The insights gained from SAR studies provide a foundation for the rational design of novel this compound analogs with improved therapeutic properties. By understanding which structural features are critical for a particular biological activity, medicinal chemists can strategically design and synthesize new compounds with enhanced efficacy or selectivity for a specific target.

For example, recognizing the importance of the C-3 position for antibacterial activity, research has focused on creating derivatives with modifications at this site. mdpi.com The goal is to develop compounds with greater potency and a broader spectrum of activity against drug-resistant bacterial strains. researchgate.net

In the realm of anti-cancer drug development, a derivative of oleanolic acid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), is over 200,000 times more potent than the parent compound. nih.gov This highlights the immense potential of rational drug design to amplify the therapeutic effects of natural products. While this specific example relates to oleanolic acid, the principle of targeted modification is directly applicable to this compound.

The design of novel oleanolic acid derivatives with long alkyl chains or aromatic rings at the C-3 position has been explored to enhance hypoglycemic activity. nih.gov One such derivative showed strong inhibition of glycogen phosphorylase, a key enzyme in glucose metabolism. nih.gov This approach of tailoring substituents at the C-3 position could be similarly applied to this compound to develop new anti-diabetic agents.

Pharmacophore Modeling and Computational Approaches in SAR

In recent years, computational tools have become indispensable in the study of SAR and the design of new drugs. Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target and elicit a biological response. frontiersin.org

For oleanolic acid and its analogs, pharmacophore modeling has been used to understand the structural requirements for various activities, including the inhibition of breast cancer cell migration. nih.gov These models can then be used to virtually screen large databases of compounds to identify new potential drug candidates with the desired pharmacophoric features.

Molecular docking is another powerful computational method that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This technique can provide valuable insights into the binding interactions between a ligand, such as a this compound derivative, and its biological target at the atomic level. nih.gov Studies on oleanolic acid derivatives have used molecular docking to elucidate their binding mode to HIV-1 protease, revealing that derivatives with the highest inhibitory activity also showed the highest binding energies in the simulations. nih.gov

These computational approaches, in conjunction with experimental data, accelerate the drug discovery process by allowing researchers to prioritize the synthesis and testing of compounds that are most likely to be active. sci-hub.se They represent a key strategy in the ongoing effort to develop potent and selective therapeutic agents based on the this compound scaffold.

Synthesis and Derivatization for Drug Discovery

Chemical Modification Strategies for 3-Epioleanolic Acid Scaffold

The primary sites for chemical modification on the oleanolic acid (OA) scaffold, and by extension its epimer this compound, are the C-3 hydroxyl group and the C-28 carboxyl group. mdpi.comup.ac.za These functional groups allow for a wide range of chemical transformations to produce semi-synthetic derivatives with diverse biological activities. mdpi.com

The semi-synthesis of triterpenoid derivatives often begins with the isolation of parent compounds, such as oleanolic acid, from natural sources like the waste from olive oil production. researchgate.net From oleanolic acid, this compound can be synthesized. One documented method involves a multi-step process that modifies the stereochemistry at the C-3 position. researchgate.net This highlights how specific isomers with potentially different biological profiles can be obtained through targeted synthesis.

Further modifications can lead to a vast library of compounds. For example, researchers have focused on creating derivatives by altering the A-ring of oleanolic and maslinic acids. researchgate.net These semi-synthetic approaches can yield derivatives with enhanced pharmacological properties compared to the parent molecule. semanticscholar.org For instance, the derivative 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), a semi-synthetic oleanolic acid derivative, is noted to be significantly more potent than its parent compound. semanticscholar.org

The C-3 position of the oleanane scaffold is a frequent target for derivatization. mdpi.com The introduction of different functional groups at this position can dramatically influence the molecule's biological activity. researchgate.net Modifications can include esterification, etherification, and the introduction of nitrogen- or sulfur-containing moieties.

For example, studies on oleanolic acid have involved designing derivatives with long alkyl chains or aromatic rings at the C-3 position to enhance hypoglycemic activity. nih.govsemanticscholar.org Another study modified betulinic acid, oleanolic acid, and ursolic acid at the C-3 position to create cinnamate-based esters, which were then evaluated for antimycobacterial activity. researchgate.netscispace.comcapes.gov.br The stereochemistry at C-3 is crucial; this compound itself, with its 3α-hydroxyl group, has demonstrated stronger antibacterial activity in some studies compared to oleanolic acid, which has a 3β-hydroxyl group. nih.govsemanticscholar.orgmdpi.com This underscores the importance of the spatial arrangement of substituents on the A-ring for biological function.

Synthesis of Semi-Synthetic Triterpenoid Derivatives

Development of Conjugates and Hybrid Molecules

A promising strategy in drug discovery is the creation of hybrid molecules, where a bioactive scaffold like this compound is conjugated with another pharmacologically active moiety. researchgate.net This approach aims to combine the therapeutic properties of both parent molecules, potentially leading to synergistic effects or novel mechanisms of action.

Based on a pharmacophore hybrid strategy, researchers have synthesized novel conjugates of oleanolic acid and dithiocarbamate. researchgate.netmdpi.com Dithiocarbamates are recognized as a biologically important structural motif in medicinal chemistry. mdpi.com The synthesis is typically a two-step protocol where the oleanolic acid scaffold is reacted with carbon disulfide and various secondary amines under mild conditions, resulting in high yields. mdpi.comresearchgate.netmdpi.com

These OA-dithiocarbamate conjugates have shown potent and broad-spectrum antiproliferative effects against various cancer cell lines, including Panc1, A549, Hep3B, Huh-7, HT-29, and Hela cells, with low cytotoxicity toward normal cells. mdpi.comresearchgate.netnih.gov In terms of IC₅₀ values, some of these conjugates were up to 30-fold more potent than the parent oleanolic acid, marking them as promising hit compounds for developing new anti-cancer drugs. mdpi.comresearchgate.net

Table 1: Antiproliferative Activity of a Representative Oleanolic Acid-Dithiocarbamate Conjugate (Compound 3e) mdpi.comresearchgate.net

| Cell Line | IC₅₀ (µM) |

| Panc1 (Pancreatic cancer) | 1.83 ± 0.11 |

| A549 (Lung cancer) | 2.51 ± 0.15 |

| Hep3B (Liver cancer) | 2.12 ± 0.09 |

| Huh-7 (Liver cancer) | 2.24 ± 0.13 |

| HT-29 (Colon cancer) | 2.37 ± 0.16 |

| Hela (Cervical cancer) | 2.65 ± 0.17 |

| LO2 (Normal liver cell) | >40 |

Data represents the concentration required to inhibit 50% of cell growth.

Modification of the C-3 hydroxyl group of triterpenes with cinnamate-based esters has been explored to develop agents against Mycobacterium tuberculosis. researchgate.netscispace.comcapes.gov.br In one study, oleanolic acid, along with betulinic and ursolic acids, was modified at the C-3 position to form various cinnamate esters. researchgate.netscispace.com These derivatives were then tested in vitro for their antimycobacterial activity against Mycobacterium tuberculosis H₃₇Ra. researchgate.netscispace.com

The results indicated that modifying the parent triterpene structure into p-coumarate and ferulate ester analogues led to high antimycobacterial activity. researchgate.netscispace.comcapes.gov.br For the oleanolic acid group, the p-coumarate ester derivative showed the highest activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml. scispace.com This was a significant improvement over the parent oleanolic acid, which had an MIC of 50 µg/ml. scispace.com These findings suggest that esterification with specific cinnamic acid derivatives is a viable strategy for enhancing the antimycobacterial potency of the oleanane scaffold. researchgate.net

Table 2: Antimycobacterial Activity of Cinnamate-Based Esters of Oleanolic Acid scispace.com

| Compound | R Group at C-3 | MIC (µg/ml) |

| Oleanolic acid (Parent) | -OH | 50 |

| Cinnamate ester | Cinnamate | 50 |

| p-Coumarate ester | p-Coumarate | 6.25 |

| Ferulate ester | Ferulate | 12.5 |

| Caffeate ester | Caffeate | >200 |

MIC is the minimum concentration required to exhibit 90% inhibition of bacterial growth against M. tuberculosis H37Ra.

Oleanolic Acid-Dithiocarbamate Conjugates

Optimization of Bioavailability and Therapeutic Index through Derivatization

A major challenge in the development of natural products as drugs is their often-poor pharmacokinetic properties, such as low aqueous solubility and limited bioavailability. nih.govnih.gov Oleanolic acid, for example, has an oral bioavailability of less than 1%. nih.gov Chemical derivatization is a key strategy to overcome these limitations. nih.govsemanticscholar.orgnih.gov

By introducing polar functional groups or creating prodrugs, the solubility and absorption of triterpenoid compounds can be significantly improved. semanticscholar.orgmdpi.com For instance, the synthesis of oleanolic acid prodrugs by reaction with a 1,3-cyclopropanyl phosphate ester was shown to improve bioavailability due to the sustained release properties of the ester. semanticscholar.org Similarly, creating solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins resulted in a considerable increase in water solubility and enhanced in vitro cytotoxicity against cancer cell lines. mdpi.com

The goal of derivatization is not only to enhance bioavailability but also to improve the therapeutic index—the ratio between a drug's therapeutic effect and its toxic effect. This is achieved by designing derivatives that are more potent against their intended target while having less effect on healthy cells. The development of OA-dithiocarbamate conjugates, which showed high potency against cancer cells but low cytotoxicity to normal cells, is a clear example of successfully improving the therapeutic index through chemical modification. researchgate.netnih.gov These strategies, proven effective for the oleanolic acid scaffold, are directly applicable to this compound, aiming to unlock its full therapeutic potential. nih.govnih.gov

Targeted Synthesis of Ligands for Specific Biological Targets (e.g., VEGF promoter i-motif)

The synthesis of derivatives from natural products is a pivotal strategy in drug discovery, aiming to enhance therapeutic efficacy and selectivity. A notable example is the targeted synthesis of oleanolic acid derivatives designed to interact with the i-motif structure within the vascular endothelial growth factor (VEGF) promoter. The VEGF protein is a critical factor in angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and progression. mdpi.comnih.gov The cytosine-rich (C-rich) strand of the VEGF gene promoter can fold into a secondary DNA structure known as an i-motif, which has emerged as a promising target for anticancer drug development. nih.govnih.gov By stabilizing this i-motif structure, it is possible to downregulate the transcription of the VEGF gene, thereby inhibiting angiogenesis.

Researchers have identified the oleanolic acid scaffold as a novel chemical framework for developing selective ligands for the VEGF i-motif. mdpi.comnih.gov A series of oleanolic acid derivatives were synthesized and evaluated for their ability to bind to and stabilize the VEGF promoter i-motif. mdpi.com Among the synthesized compounds, one derivative, designated as 3c , was identified as a particularly promising ligand. mdpi.comnih.gov

The synthesis of these derivatives involved the condensation reaction of oleanolic acid with various amine side chains. nih.gov This approach led to the creation of a library of compounds that were subsequently screened for their biological activity.

Detailed Research Findings

The evaluation of the synthesized oleanolic acid derivatives revealed that compound 3c exhibited a high degree of selectivity and affinity for the VEGF promoter i-motif. mdpi.com This selectivity is a crucial attribute for a potential therapeutic agent, as it minimizes off-target effects.

Several biophysical techniques were employed to characterize the interaction between the derivatives and the VEGF i-motif. These included:

Surface Plasmon Resonance (SPR): These experiments were conducted to determine the binding affinity of the compounds to the VEGF i-motif.

Thioflavin T (ThT) Displacement Assay: This assay was used to further confirm the binding and stabilizing ability of the derivatives.

Circular Dichroism (CD) Melting Experiments: These experiments measured the ability of the compounds to stabilize the i-motif structure against thermal denaturation.

The results from these experiments demonstrated that compound 3c could selectively bind to and stabilize the VEGF promoter i-motif structure. mdpi.com Importantly, it showed minimal interaction with other DNA structures, such as G-quadruplexes and duplex DNA, as well as i-motifs in the promoters of other oncogenes like BCL2, c-kit, KRAS, and PDGFR-β. mdpi.com

Cell-based assays using MCF-7 breast cancer cells provided further evidence of the biological activity of compound 3c . mdpi.com The findings indicated that 3c could:

Effectively downregulate the transcription of the VEGF gene. mdpi.comnih.gov

Reduce the expression of the VEGF protein in a dose-dependent manner. mdpi.com

Inhibit the proliferation and migration of tumor cells. mdpi.comnih.gov

Induce apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov

These cellular effects were observed to be selective for the VEGF pathway, as the compound did not significantly affect the transcription or expression of other oncogenes for which the i-motif binding was tested. mdpi.com

The research highlights the potential of using the natural oleanolic acid scaffold as a starting point for developing targeted anticancer therapies. mdpi.com Compound 3c serves as a valuable tool for further investigation into the role of the VEGF promoter i-motif in gene regulation and as a promising lead compound for the development of novel anticancer drugs. mdpi.comnih.gov

Future Directions and Translational Research Perspectives

Validation of Predicted Drug-Target Interactions